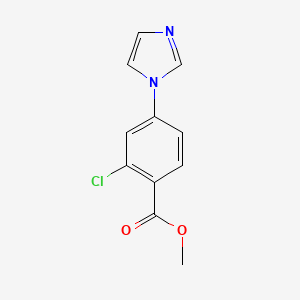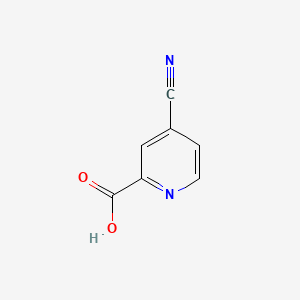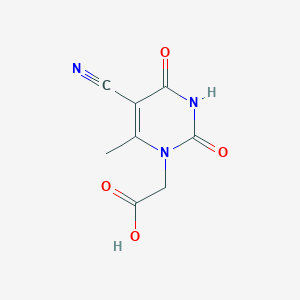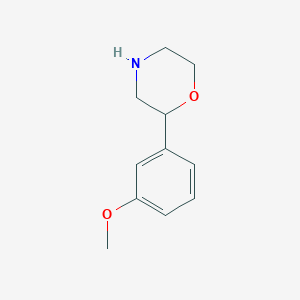
2-(3-甲氧基苯基)吗啉
描述
2-(3-Methoxyphenyl)morpholine is a chemical compound with the CAS Number: 1017395-60-6 . It has a molecular weight of 193.25 .
Synthesis Analysis
Morpholines, including 2-(3-Methoxyphenyl)morpholine, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The InChI code for 2-(3-Methoxyphenyl)morpholine is 1S/C11H15NO2/c1-13-10-4-2-3-9 (7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 .Chemical Reactions Analysis
Morpholines, including 2-(3-Methoxyphenyl)morpholine, are frequently found in biologically active molecules and pharmaceuticals . They can be synthesized from 1,2-amino alcohols and related compounds .Physical And Chemical Properties Analysis
2-(3-Methoxyphenyl)morpholine is an oil at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 318.3±37.0 °C at 760 mmHg .科学研究应用
合成应用:
- 2-(4-甲氧基苯基)-3-甲基吗啉盐酸盐是由2-溴-1-(4-甲氧基苯基)-1-丙酮和乙醇胺合成的,展示了该化合物在合成化学中的用途 (Tan Bin, 2011)。
化学反应研究:
- 该化合物已被用于研究与脂环胺的反应动力学和机理,突显了其在理解化学反应动力学中的作用 (E. Castro et al., 2001)。
包合物和晶体学:
- 2-(3-甲氧基苯基)吗啉与黄酮醇宿主形成包合物,在晶体学领域中具有重要意义 (A. Sayed et al., 2013)。
手性合成研究:
- 该化合物用于手性合成,如在潜在去甲肾上腺素再摄取抑制剂的生产中所见 (J. Prabhakaran et al., 2004)。
药物中间体:
- 它作为合成药物化合物的中间体,如在制备蛞蝓毒剂的过程中所示 (Duan et al., 2014)。
分子结构和合成:
- 对2-(3-甲氧基苯基)吗啉衍生物的分子结构和合成进行了研究,用于各种应用,包括制药 (Jixian Shi等,2004)。
降解研究:
- 该化合物已用于降解研究,以了解其稳定性和潜在的降解途径 (B. Varynskyi et al., 2019)。
分析表征:
- 已合成和表征了2-(3-甲氧基苯基)吗啉衍生物,用于分析化学 (Zhang Fuli, 2012)。
代谢研究:
- 该化合物已用于代谢研究,以了解其在生物系统中的行为 (Qiang Zhang et al., 2004)。
肽类模拟化学:
- 由2-(3-甲氧基苯基)吗啉衍生的对映纯Fmoc保护吗啉-3-羧酸在固相上用于肽类模拟化学 (Filippo Sladojevich et al., 2007)。
与钯(II)和汞(II)的络合:
- 该化合物已用于与钯(II)和汞(II)形成络合物的合成,展示了其在配位化学中的多功能性 (A. Singh et al., 2000)。
新颖合成方案:
- 已开发了涉及2-(3-甲氧基苯基)吗啉的新颖合成方案,用于各种衍生物,扩展了其在合成化学中的实用性 (M. D’hooghe等,2006)。
安全和危害
The compound has been classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure; respiratory tract irritation) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-(3-methoxyphenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-12-5-6-14-11/h2-4,7,11-12H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLJFWAWNVWBLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640604 | |
| Record name | 2-(3-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenyl)morpholine | |
CAS RN |
1017395-60-6 | |
| Record name | 2-(3-Methoxyphenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-methoxyphenyl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(4-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1358513.png)
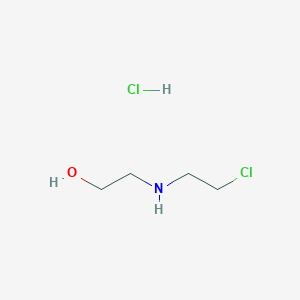
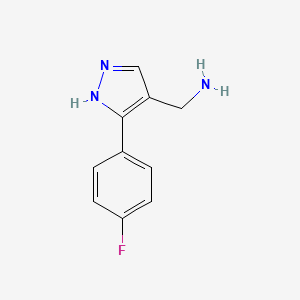
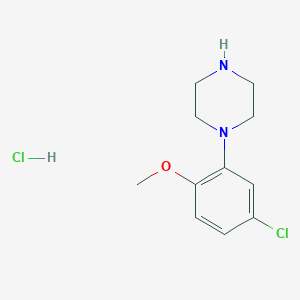
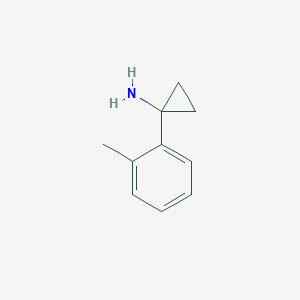
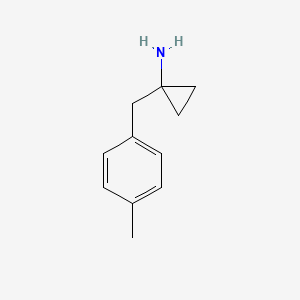
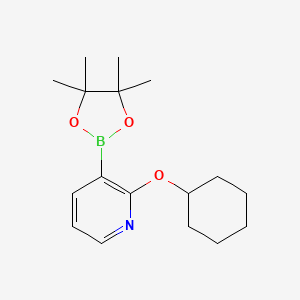
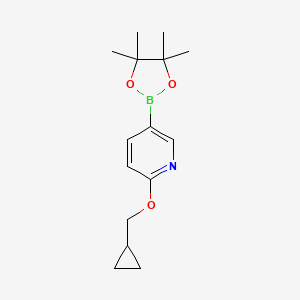
![2-(7-Methyl-5-oxo-2-phenyl-5H-imidazo[1,2-A]pyrimidin-8-YL)propionic acid](/img/structure/B1358529.png)
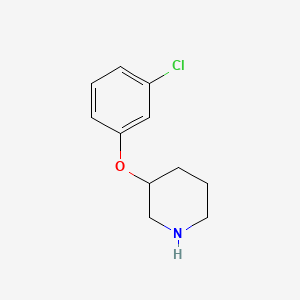
![4-[4-(2-Chlorophenyl)-1H-Pyrazol-1-Yl]Piperidine](/img/structure/B1358534.png)
